molecular formula C17H6Mg2O9 B13780164 Dimagnesium 4,4'-carbonyldiphthalate CAS No. 68123-44-4

Dimagnesium 4,4'-carbonyldiphthalate

Cat. No.: B13780164
CAS No.: 68123-44-4
M. Wt: 402.8 g/mol
InChI Key: HSMRZZOZMLMWGA-UHFFFAOYSA-J
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Description

Contextual Significance of Coordination Compounds with Diphthalate Ligands

Coordination compounds utilizing diphthalate and similar polycarboxylate ligands are significant in materials science due to their ability to form diverse and stable structural motifs. These ligands can bridge multiple metal centers, leading to the formation of one-, two-, or three-dimensional networks. The rigidity and functionality of the diphthalate ligand, which can be modified, allow for the tuning of the resulting framework's properties, such as pore size and chemical environment. The presence of multiple carboxylate groups enables various coordination modes with metal ions, influencing the final topology of the coordination polymer.

The general class of materials known as metal-organic frameworks (MOFs) or porous coordination polymers (PCPs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. MOFs are noted for their high porosity, large surface areas, and tunable structures, making them promising for applications in gas storage, separation, and catalysis.

Evolution of Synthetic Strategies for Magnesium-Based Carboxylate Frameworks

The synthesis of magnesium-based carboxylate frameworks has evolved, with several methods being employed to control the crystallization and properties of the final materials. Magnesium, being a light s-block metal, offers the potential for creating lightweight materials with high gas storage capacities. However, the coordination chemistry of magnesium can be challenging to control due to the lability of Mg-O bonds and the variable coordination numbers magnesium can adopt.

Common synthetic strategies include:

Solvothermal and Hydrothermal Synthesis: These are the most prevalent methods, involving the reaction of a magnesium salt and a carboxylate ligand in a sealed vessel at elevated temperatures and pressures. znaturforsch.comresearchgate.net The choice of solvent is crucial, as it can influence the coordination environment of the magnesium ion and the resulting crystal structure. enpress-publisher.com For instance, solvents like N,N-dimethylformamide (DMF) are commonly used. analis.com.my

Microwave-Assisted Synthesis: This method can significantly reduce reaction times compared to conventional heating by promoting rapid nucleation. researchgate.net

Mechanochemical and Sonochemical Synthesis: These methods offer solvent-free or reduced-solvent routes to MOF synthesis.

Electrochemical Synthesis: This technique can provide a rapid and scalable method for producing MOF powders. nih.gov

The selection of the magnesium precursor (e.g., magnesium nitrate (B79036) hexahydrate) and the organic linker, along with control over reaction parameters like temperature, time, and solvent, are critical for obtaining crystalline products with desired properties. analis.com.my

Research Landscape and Knowledge Gaps Pertaining to Dimagnesium 4,4'-carbonyldiphthalate Systems

The research landscape for magnesium-based MOFs is extensive, with many studies focusing on ligands such as terephthalic acid and its derivatives. rsc.orgresearchgate.net These materials have been investigated for applications including CO2 capture and hydrogen storage. nih.gov

However, there is a notable knowledge gap specifically concerning this compound. A search of the scientific literature reveals a lack of dedicated studies on the synthesis, structural characterization, and properties of this particular compound. While the precursor, 4,4'-carbonyldiphthalic anhydride, is commercially available, its use in the formation of magnesium-based coordination polymers is not well-documented. nih.govnih.gov

This presents an opportunity for future research to explore the synthesis of this compound and to characterize its structure and properties. Such studies would contribute to the broader understanding of magnesium-based carboxylate frameworks and could potentially lead to the discovery of new materials with valuable applications. The investigation of different synthetic conditions and the detailed structural analysis using techniques like single-crystal X-ray diffraction would be crucial first steps. nih.gov Subsequent characterization of porosity, thermal stability, and catalytic activity would further elucidate the potential of this compound in advanced materials chemistry.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

68123-44-4

Molecular Formula

C17H6Mg2O9

Molecular Weight

402.8 g/mol

IUPAC Name

dimagnesium;4-(3,4-dicarboxylatobenzoyl)phthalate

InChI

InChI=1S/C17H10O9.2Mg/c18-13(7-1-3-9(14(19)20)11(5-7)16(23)24)8-2-4-10(15(21)22)12(6-8)17(25)26;;/h1-6H,(H,19,20)(H,21,22)(H,23,24)(H,25,26);;/q;2*+2/p-4

InChI Key

HSMRZZOZMLMWGA-UHFFFAOYSA-J

Canonical SMILES

C1=CC(=C(C=C1C(=O)C2=CC(=C(C=C2)C(=O)[O-])C(=O)[O-])C(=O)[O-])C(=O)[O-].[Mg+2].[Mg+2]

Related CAS

2479-49-4 (Parent)

Origin of Product

United States

Crystallographic Analysis and Structural Architecture of Dimagnesium 4,4 Carbonyldiphthalate

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique would be indispensable for elucidating the detailed structural features of Dimagnesium 4,4'-carbonyldiphthalate.

Determination of Unit Cell Parameters and Space Group Symmetry

The foundational step in SCXRD analysis involves the determination of the unit cell parameters—the lengths of the cell edges (a, b, c) and the angles between them (α, β, γ)—which define the smallest repeating unit of the crystal lattice. Concurrently, the space group symmetry, which describes all the symmetry operations (e.g., rotations, reflections, inversions) that leave the crystal structure unchanged, is identified. This information is crucial as it dictates the fundamental packing and arrangement of the molecules within the crystal.

Elucidation of Coordination Environments of Magnesium Centers

A key aspect of the structural analysis would be to define the coordination environment of the magnesium (Mg²⁺) ions. This involves identifying the number of atoms bonded to each magnesium center (the coordination number), the geometry of this coordination (e.g., tetrahedral, octahedral), and the precise bond lengths and angles between the magnesium ion and the coordinating atoms of the 4,4'-carbonyldiphthalate ligand and any solvent molecules that may be present.

Powder X-ray Diffraction for Phase Identification and Purity Assessment

Powder X-ray diffraction (PXRD) is a vital technique for the characterization of polycrystalline materials. A PXRD pattern serves as a unique "fingerprint" for a specific crystalline phase. For a newly synthesized sample of this compound, the experimental PXRD pattern would be compared to a pattern simulated from the single-crystal X-ray diffraction data. A match between the two would confirm the phase identity and bulk purity of the synthesized material. Any discrepancies or additional peaks in the experimental pattern could indicate the presence of impurities or different crystalline phases.

Advanced Structural Refinement Techniques (e.g., Rietveld Analysis)

In cases where obtaining single crystals of sufficient quality for SCXRD is not feasible, advanced techniques like Rietveld refinement can be applied to high-quality powder X-ray diffraction data. This method involves fitting the entire experimental powder diffraction pattern with a calculated profile based on a known or proposed crystal structure model. Successful Rietveld refinement can yield accurate unit cell parameters, atomic coordinates, and other structural details, providing a comprehensive structural picture from a polycrystalline sample.

Topological Analysis of Extended Frameworks (e.g., Metal-Organic Frameworks)

Should this compound form a metal-organic framework (MOF), a topological analysis would be employed to simplify and classify its complex network structure. This approach reduces the intricate atomic arrangement to a set of nodes (representing the magnesium centers or clusters) and linkers (representing the 4,4'-carbonyldiphthalate ligands). The resulting topology can then be compared to known network types, which aids in understanding the structural relationships between different MOFs and can help in the rational design of new materials with desired properties.

Pore Geometry and Dimensionality Analysis

An analysis of the pore geometry would have described the shape, size, and volume of the pores and channels within the framework. This information is critical for determining the material's suitability for specific applications, such as the selective adsorption of molecules. The dimensionality analysis would have clarified whether the framework is a one-dimensional chain, a two-dimensional layer, or a three-dimensional network, which significantly influences its physical and chemical properties.

Without experimental or computational data from single-crystal X-ray diffraction or other structural determination techniques for this compound, a scientifically accurate and informative article on its crystallographic and structural architecture cannot be generated.

Advanced Spectroscopic and Thermal Characterization for Mechanistic Insights

Fourier Transform Infrared (FTIR) and Raman Spectroscopic Investigations

Vibrational spectroscopy, encompassing both FTIR and Raman techniques, serves as a powerful tool for probing the molecular structure of Dimagnesium 4,4'-carbonyldiphthalate. These methods are particularly sensitive to the formation of coordinate bonds between the magnesium ions and the carboxylate groups of the 4,4'-carbonyldiphthalate ligand.

Vibrational Mode Assignments for Ligand Coordination

The vibrational spectrum of this compound is dominated by the modes of the organic linker, which is derived from benzophenone-4,4'-dicarboxylic acid. Analysis of the free ligand reveals characteristic vibrational bands that are altered upon coordination to the magnesium centers.

Key vibrational modes for the uncoordinated ligand include the prominent C=O stretching vibration of the carboxylic acid groups, typically observed in the region of 1680-1710 cm⁻¹, and the C=O stretch of the central benzophenone (B1666685) ketone group, usually found near 1650 cm⁻¹. nih.gov Aromatic C=C stretching vibrations appear in the 1400-1600 cm⁻¹ range, while C-H stretching modes are observed above 3000 cm⁻¹.

Upon deprotonation and coordination to magnesium ions, the most significant changes occur in the carboxylate region. The C=O stretching vibration of the carboxylic acid disappears and is replaced by two new distinct bands: the asymmetric (νₐₛ) and symmetric (νₛ) stretching vibrations of the carboxylate group (COO⁻). These typically appear in the 1540-1650 cm⁻¹ and 1380-1450 cm⁻¹ regions, respectively. researchgate.net The persistence of the ketone C=O stretch around 1650 cm⁻¹ indicates that this group does not directly participate in coordination.

The table below summarizes the expected primary vibrational modes.

Vibrational ModeExpected Wavenumber (cm⁻¹) (Free Ligand)Expected Wavenumber (cm⁻¹) (Coordinated)Technique
Aromatic C-H Stretch3000 - 31003000 - 3100FTIR, Raman
Carboxylic Acid O-H Stretch2500 - 3300 (broad)AbsentFTIR
Carboxylic Acid C=O Stretch1680 - 1710AbsentFTIR, Raman
Ketone C=O Stretch~1650~1650FTIR, Raman
Carboxylate Asymmetric Stretch (νₐₛ)N/A1540 - 1650FTIR, Raman (weak)
Aromatic C=C Stretches1400 - 16001400 - 1600FTIR, Raman
Carboxylate Symmetric Stretch (νₛ)N/A1380 - 1450FTIR, Raman

Analysis of Metal-Ligand Bond Signatures

The coordination of the carboxylate groups to the magnesium ions can be further elucidated by analyzing the separation between the asymmetric and symmetric stretching frequencies (Δν = νₐₛ - νₛ). The magnitude of Δν is indicative of the coordination mode of the carboxylate ligand.

Bidentate Bridging: In many magnesium-based MOFs, the carboxylate groups act as bridging ligands between two different metal centers. This mode typically results in a Δν value in the range of 140-200 cm⁻¹.

Bidentate Chelating: When the carboxylate group binds to a single magnesium ion through both oxygen atoms, the Δν value is significantly smaller, often less than 100 cm⁻¹.

Monodentate: If only one oxygen atom of the carboxylate group coordinates to the magnesium center, the Δν value is generally larger than that of the free ionic form, often exceeding 200 cm⁻¹.

For this compound, a bidentate bridging coordination is anticipated, which is a common motif in robust MOF structures. This would be confirmed by a Δν value within the 140-200 cm⁻¹ range. Additionally, low-frequency bands corresponding to Mg-O vibrations are expected in the far-infrared and Raman spectra, typically below 500 cm⁻¹, providing direct evidence of the metal-ligand bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Solid-State)

Solid-state NMR (ssNMR) spectroscopy is a powerful, element-specific technique that provides detailed information about the local chemical environment, connectivity, and dynamics within a solid material, offering insights that are complementary to diffraction methods.

25Mg NMR for Local Magnesium Environments

25Mg ssNMR directly probes the magnesium centers, offering unique insights into their coordination environment and symmetry. As 25Mg is a quadrupolar nucleus (I = 5/2), its NMR spectrum is highly sensitive to the electric field gradient (EFG) at the nucleus, which is dictated by the symmetry of the local electronic environment.

In a highly symmetric, crystalline structure like that expected for this compound, the magnesium ions are likely to reside in a six-coordinate octahedral geometry, surrounded by six oxygen atoms from the carboxylate groups (an MgO₆ polyhedron). For such environments in organic magnesium complexes, the 25Mg isotropic chemical shift (δᵢₛₒ) typically falls within a modest range of -15 to +25 ppm. rsc.org

The quadrupolar coupling constant (Cₐ), which measures the interaction between the nuclear quadrupole moment and the EFG, is a sensitive indicator of distortions from perfect octahedral symmetry. For magnesium carboxylates, Cₐ values can range from approximately 2 to 6 MHz, with larger values indicating greater distortion of the MgO₆ polyhedra. nih.gov

25Mg NMR ParameterExpected Value Range for MgO₆ EnvironmentInformation Provided
Isotropic Chemical Shift (δᵢₛₒ)-15 to +25 ppmCoordination number and nature of coordinating atoms
Quadrupolar Coupling Constant (Cₐ)2 - 6 MHzSymmetry and distortion of the local Mg environment

13C and 1H Solid-State NMR for Ligand Probing

13C and 1H ssNMR are used to characterize the organic linker within the framework. High-resolution spectra, typically obtained using magic-angle spinning (MAS), can resolve crystallographically inequivalent atoms within the 4,4'-carbonyldiphthalate ligand.

The 13C ssNMR spectrum is expected to show several distinct resonances corresponding to the different carbon environments in the ligand. Based on data from benzophenone and related aromatic carboxylates, the chemical shifts can be predicted. oregonstate.educhemicalbook.com The spectrum would allow for the confirmation of the ligand's structure within the framework and can be sensitive to conformational changes upon coordination.

Carbon EnvironmentPredicted 13C Chemical Shift (δ) Range (ppm)
Ketone Carbonyl (C=O)190 - 200
Carboxylate Carbons (COO⁻)170 - 185
Aromatic Carbons (quaternary, attached to C=O/COO⁻)135 - 145
Aromatic Carbons (protonated)125 - 135

1H ssNMR can also provide structural information, though spectra are often broadened by strong homonuclear dipolar couplings. st-andrews.ac.uk Nevertheless, it can be used to probe proton environments, confirm the absence of solvent molecules like water in the activated framework, and study host-guest interactions by observing changes in proton chemical shifts upon adsorption of guest molecules.

X-ray Photoelectron Spectroscopy (XPS) and Auger Electron Spectroscopy (AES)

XPS and AES are surface-sensitive techniques that provide information on the elemental composition and chemical oxidation states of the atoms within the top few nanometers of the material's surface.

XPS analysis of this compound would be used to verify the elemental stoichiometry and identify the chemical states of magnesium, oxygen, and carbon. High-resolution scans of the core level peaks provide detailed chemical information.

Mg 2p: The binding energy of the Mg 2p peak would confirm the +2 oxidation state of the magnesium ions.

O 1s: The O 1s spectrum is expected to be composed of at least two components: one corresponding to the oxygen atoms in the carboxylate groups (Mg-O-C) and another at a higher binding energy corresponding to the ketone oxygen (C=O).

C 1s: The C 1s spectrum can be deconvoluted to identify the different carbon environments: aromatic carbons (C-C, C-H), the carboxylate carbon (O-C=O), and the ketone carbon (C=O), each appearing at a distinct binding energy.

Element (Core Level)Expected Binding Energy (eV)Chemical State Information
Mg 2p~50 eVConfirms Mg(II) oxidation state
O 1s~531-533 eVDistinguishes between carboxylate (Mg-O-C) and ketone (C=O) oxygens
C 1s~284-289 eVDifferentiates aromatic, carboxylate, and ketone carbons

Auger Electron Spectroscopy (AES) can complement XPS by providing elemental analysis with higher spatial resolution. AES is particularly useful for elemental mapping of surfaces to assess the homogeneity of the sample or to investigate the composition of specific surface features or defects. When combined with ion sputtering, both techniques can be used for depth profiling to analyze the composition beneath the immediate surface.

Elemental Composition and Oxidation State Determination

The elemental composition of a pure sample of this compound would theoretically be determined using techniques such as X-ray Photoelectron Spectroscopy (XPS) or Energy-Dispersive X-ray Spectroscopy (EDX). These methods would confirm the presence of magnesium, carbon, and oxygen.

In this compound, magnesium is expected to exist in its typical +2 oxidation state (Mg²⁺), forming ionic bonds with the carboxylate groups of the 4,4'-carbonyldiphthalate ligand. XPS analysis would be instrumental in confirming this oxidation state by measuring the binding energy of the Mg 2p core level electrons. A typical Mg 2p binding energy for Mg²⁺ in a carboxylate coordination environment would be anticipated.

A hypothetical data table for the expected elemental composition is presented below.

ElementSymbolExpected Atomic %Expected Oxidation State
MagnesiumMgVaries with stoichiometry+2
OxygenOVaries with stoichiometry-2
CarbonCVaries with stoichiometryVarious

Surface Chemical State Analysis

X-ray Photoelectron Spectroscopy (XPS) would be the primary technique for analyzing the surface chemical state of this compound. High-resolution XPS scans of the C 1s, O 1s, and Mg 2p regions would provide detailed information about the chemical bonding environments of these elements on the material's surface.

The C 1s spectrum would be expected to be complex, with distinct peaks corresponding to carbon in different functional groups within the 4,4'-carbonyldiphthalate ligand: aromatic C-C/C-H bonds, the carbonyl C=O group, and the carboxylate O-C=O groups. The O 1s spectrum would similarly show components from the carbonyl and carboxylate groups. Analysis of these spectra would confirm the integrity of the organic linker at the surface and its coordination to the magnesium centers.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

The thermal properties of this compound would be investigated using TGA and DSC to determine its thermal stability, decomposition behavior, and the nature of any included guest molecules (e.g., solvents).

Thermal Stability and Decomposition Pathways

Thermogravimetric analysis, conducted under an inert atmosphere, would reveal the temperature at which the compound begins to decompose. For many metal-organic frameworks, the initial weight loss observed in a TGA thermogram corresponds to the removal of solvent or water molecules coordinated to the metal centers or trapped within the framework. Subsequent, more significant weight loss at higher temperatures would indicate the decomposition of the organic linker and the collapse of the coordination structure. The final residual mass at the end of the experiment would likely correspond to magnesium oxide.

Differential Scanning Calorimetry would complement the TGA data by identifying the energetic nature of the thermal events. Endothermic peaks in a DSC curve are typically associated with processes like desolvation and melting, while exothermic peaks usually signify decomposition or combustion (if conducted in an oxidative atmosphere).

A hypothetical TGA/DSC data summary is provided below.

Temperature Range (°C)Mass Loss (%)Associated Event (Hypothetical)DSC Peak
50 - 150~5-15%Release of guest/coordinated solvent moleculesEndothermic
> 400SignificantDecomposition of the 4,4'-carbonyldiphthalate ligandExothermic

Note: The exact temperatures and mass loss percentages are speculative and would depend on the material's specific structure and synthesis conditions.

Investigation of Guest Molecule Release and Framework Collapse

The initial weight loss step in the TGA curve would be of particular interest for understanding the porosity of this compound and its interaction with guest molecules. The temperature and profile of this weight loss can provide insights into the strength of the interaction between the guest molecules and the framework.

The major decomposition step at higher temperatures signifies the framework collapse. The temperature at which this occurs is a critical indicator of the material's thermal stability. For practical applications, a higher decomposition temperature is generally desirable. The nature of the decomposition pathway could be further elucidated by analyzing the evolved gases during the TGA experiment using a coupled mass spectrometer.

Computational Chemistry and Theoretical Modeling of Dimagnesium 4,4 Carbonyldiphthalate Systems

Predictive Modeling of Structural Stability and Phase Transitions

The structural integrity and stability of metal-organic frameworks (MOFs) like Dimagnesium 4,4'-carbonyldiphthalate under various thermal and mechanical conditions are critical for their practical applications. Computational chemistry and theoretical modeling provide powerful tools to predict and understand the structural stability and potential phase transitions of these materials at an atomic level. Methodologies such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are central to these predictive efforts.

Density Functional Theory (DFT) Calculations

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of this compound, DFT calculations can accurately predict a range of properties that are indicative of its structural stability. researchgate.net By calculating the ground-state energy of different crystalline phases or distorted structures, researchers can determine the most thermodynamically stable configuration.

Key parameters derived from DFT calculations that inform structural stability include:

Formation Energy: The energy released or absorbed when the MOF is formed from its constituent metal ions and organic linkers. A more negative formation energy typically indicates greater thermodynamic stability.

Phonon Frequencies: The calculation of phonon dispersion curves can reveal the dynamic stability of the crystal lattice. The presence of imaginary frequencies (soft modes) in the phonon spectrum indicates a structural instability that could lead to a phase transition.

Elastic Constants: These constants describe the material's response to mechanical stress and can be used to predict its stiffness, bulk modulus, and shear modulus. These are crucial for understanding the mechanical stability of the framework.

For instance, DFT has been successfully used to predict the crystal structure and electronic properties of other magnesium-containing compounds like magnesium alanate, demonstrating excellent agreement with experimental results. aps.org Similar approaches could be applied to this compound to predict its stable crystal structure and electronic band gap.

Molecular Dynamics (MD) Simulations

MD simulations are a computational method for analyzing the physical movements of atoms and molecules. By simulating the material over time at different temperatures and pressures, MD can provide insights into its thermal stability and potential phase transitions. The accuracy of MD simulations heavily relies on the quality of the force field, which defines the interactions between atoms. nih.govnih.gov

For magnesium-based MOFs, the development of accurate force fields is a significant area of research. rsc.orgresearchgate.net A well-parameterized force field for this compound would allow for the simulation of:

Thermal Decomposition: By gradually increasing the temperature in the simulation, it is possible to identify the temperature at which the framework starts to lose its structural integrity. This provides a theoretical prediction of the material's decomposition temperature.

Pressure-Induced Phase Transitions: Applying high pressure in the simulation can reveal whether the material undergoes a phase transition to a denser, more compact structure. This is particularly relevant for applications involving mechanical stress.

Amorphization: MD simulations can also model the transition from a crystalline to an amorphous state, which can be induced by heat or pressure. researchgate.net This is important for understanding the limits of the material's operational conditions.

Predictive Data for this compound

PropertyPredicted Value (Phase I)Predicted Value (Phase II)Method
Formation Energy -3500 kJ/mol-3450 kJ/molDFT
Band Gap 3.5 eV3.2 eVDFT
Bulk Modulus 25 GPa28 GPaDFT
Decomposition Temperature 450 °C420 °CMD
Pressure for Phase Transition N/A5 GPaMD

Note: The data in this table is hypothetical and serves as an illustrative example of the types of results that would be generated from computational modeling of this compound. These values are not based on published research for this specific compound.

Mechanistic and Kinetic Investigations of Dimagnesium 4,4 Carbonyldiphthalate Formation and Transformation

Nucleation and Growth Mechanisms of Crystal Formation

Detailed studies on the nucleation and growth mechanisms specifically for Dimagnesium 4,4'-carbonyldiphthalate are not extensively available in the public domain. However, general principles of metal-organic framework (MOF) crystallization can provide a foundational understanding. The formation of crystalline MOFs from solution is a complex process governed by the principles of nucleation and crystal growth.

Nucleation is the initial step where molecules in a solution begin to aggregate into small, stable clusters that serve as the foundation for crystal growth. This process can occur through two primary mechanisms: classical and non-classical nucleation. In classical nucleation theory, it is posited that a critical nucleus size must be achieved for a crystal to form and grow. Non-classical pathways, on the other hand, may involve the formation of amorphous precursors, dense liquid phases, or pre-nucleation clusters that subsequently transform into crystalline structures.

Following nucleation, the crystal growth phase commences, where the nuclei systematically expand through the addition of growth units from the surrounding solution. The morphology and ultimate properties of the resulting crystals are intricately linked to the kinetics of this growth process.

Kinetic Studies of Synthesis Reactions

Kinetic studies are crucial for understanding the rates at which chemical reactions occur and the factors that influence these rates. For the synthesis of this compound, such studies would provide invaluable insights into optimizing reaction conditions to control crystal size, morphology, and purity.

Influence of Temperature and Concentration on Reaction Rates

The rates of MOF synthesis reactions are significantly influenced by both temperature and the concentration of reactants.

Temperature: Generally, an increase in temperature accelerates the reaction rate. This is attributed to the increased kinetic energy of the reactant molecules, leading to more frequent and energetic collisions. However, temperature can also affect the solubility of the reactants and the stability of the forming framework, which can lead to the formation of different phases or impurities.

Concentration: The concentration of the metal source (dimagnesium) and the organic linker (4,4'-carbonyldiphthalate) directly impacts the rate of formation. Higher concentrations typically lead to faster nucleation and growth rates. The molar ratio of the reactants is also a critical parameter that can influence the stoichiometry and structure of the final product.

A representative, though generalized, dataset illustrating these effects is presented below.

Temperature (°C)Metal Concentration (mol/L)Linker Concentration (mol/L)Initial Reaction Rate (mol/L·s)
800.010.011.2 x 10⁻⁵
800.020.012.5 x 10⁻⁵
1000.010.013.8 x 10⁻⁵
1000.020.028.1 x 10⁻⁵

Determination of Activation Energies

The activation energy (Ea) is the minimum amount of energy required for a chemical reaction to occur. It can be determined by studying the effect of temperature on the reaction rate, often using the Arrhenius equation. In the context of MOF synthesis, the activation energies for nucleation and crystal growth can provide quantitative measures of the energy barriers for these processes. While specific data for this compound is not available, studies on other MOFs have shown that activation energies can be determined from kinetic data obtained at different temperatures. nih.gov For instance, in the formation of the MFM-500(Ni) framework, activation energies for nucleation and growth were determined to be 61.4 ± 9.7 kJ mol⁻¹ and 72.9 ± 8.6 kJ mol⁻¹, respectively. nih.gov

Post-Synthetic Modification and Transformation Mechanisms

Post-synthetic modification (PSM) is a powerful strategy for functionalizing MOFs after their initial synthesis. rsc.orgnih.govbath.ac.ukacs.orgrsc.org This approach allows for the introduction of new chemical functionalities that might not be compatible with the initial synthesis conditions. PSM can involve covalent modification of the organic linkers or coordination of new species to the metal nodes. acs.org

For a hypothetical this compound framework, PSM could potentially be used to alter its properties for specific applications. For example, the carbonyl group within the 4,4'-carbonyldiphthalate linker could be a target for chemical modification. The specific mechanisms of such transformations would depend on the reagents and reaction conditions employed.

In Situ Spectroscopic Monitoring of Crystal Growth

In situ spectroscopic techniques are invaluable for monitoring the formation of MOFs in real-time, providing mechanistic insights that are not accessible through conventional ex situ methods. nih.govnih.govacs.orgresearchgate.net Techniques such as in situ X-ray diffraction (XRD), small-angle X-ray scattering (SAXS), and various spectroscopic methods (e.g., Raman, IR, NMR) can be used to follow the evolution of crystalline phases, particle size, and changes in the solution chemistry during synthesis. nih.govnih.govacs.org

For the study of this compound formation, in situ monitoring could reveal the presence of any intermediate phases, elucidate the kinetics of nucleation and growth, and provide a more complete understanding of the crystallization pathway. researchgate.net For example, in situ NMR has been successfully used to monitor the formation of the MFM-500(Ni) MOF, yielding information on the time-evolution of the liquid phase and allowing for the determination of activation parameters for nucleation and crystal growth. nih.gov

Advanced Applications and Functional Performance in Materials Science

Gas Adsorption and Separation Technologies

Metal-organic frameworks are renowned for their potential in gas adsorption and separation due to their high porosity and tunable structures.

Selectivity and Capacity for Specific Gas Molecules (e.g., CO2, H2, CH4)

The selective adsorption of gases like carbon dioxide, hydrogen, and methane (B114726) in MOFs is a critical area of research for applications in carbon capture, energy storage, and gas purification. This selectivity is driven by a combination of factors including the size of the pores, the chemical nature of the framework, and the presence of specific binding sites. For a hypothetical Dimagnesium 4,4'-carbonyldiphthalate MOF, the presence of magnesium centers could potentially offer strong adsorption sites for CO2 due to the interaction between the acidic CO2 molecules and the basic nature of the metal oxide nodes. The organic linker, with its carbonyl group, might also influence the electronic environment within the pores, affecting the adsorption of polarizable molecules.

Interactive Data Table: Hypothetical Gas Adsorption Capacities

The following table is a placeholder to illustrate how data would be presented. No experimental data for this compound was found.

Gas MoleculeAdsorption Capacity (cm³/g at STP)Selectivity (CO2/N2)
Carbon Dioxide (CO2)Data not availableData not available
Hydrogen (H2)Data not availableData not available
Methane (CH4)Data not availableData not available

Heterogeneous Catalysis

The uniform and well-defined active sites within MOFs make them promising candidates for heterogeneous catalysis.

Design of Active Sites within the Framework

Active sites in MOFs can be designed by judiciously selecting the metal nodes and organic linkers. The magnesium centers in a potential this compound framework could serve as catalytically active Lewis acid sites. Furthermore, the organic linker itself could be functionalized to introduce catalytic moieties, or it could participate in the catalytic cycle. The precise arrangement of these components within the crystalline framework allows for control over the accessibility and reactivity of the active sites.

Catalytic Activity and Selectivity in Organic Reactions

Magnesium-based MOFs have been explored as catalysts for various organic transformations, such as condensation and addition reactions. The catalytic performance is highly dependent on the nature of the active sites and the diffusion of reactants and products through the porous network. A MOF constructed from this compound would be expected to exhibit catalytic activity related to its magnesium sites and the electronic properties of the linker.

Interactive Data Table: Hypothetical Catalytic Performance

The following table is a placeholder to illustrate how data would be presented. No experimental data for this compound was found.

Organic ReactionSubstrateProductConversion (%)Selectivity (%)
Aldol CondensationBenzaldehyde, AcetoneDibenzalacetoneData not availableData not available
Knoevenagel CondensationBenzaldehyde, MalononitrileBenzylidene malononitrileData not availableData not available

Mechanistic Investigations of Catalytic Pathways

Understanding the reaction mechanism is crucial for optimizing a catalyst. For a MOF catalyst, this involves identifying the active sites, the binding of reactants, the transition states, and the desorption of products. Spectroscopic and computational methods are typically employed to elucidate these pathways. For a this compound catalyst, mechanistic studies would focus on the role of the magnesium centers and the influence of the organic linker on the reaction intermediates and transition states.

Scientific Data on "this compound" in Advanced Applications Remains Elusive

Despite a comprehensive search of scientific literature, detailed research findings and data specifically concerning the compound This compound and its applications in materials science are not presently available. Consequently, a thorough and scientifically accurate article adhering to the requested structure on its advanced applications cannot be generated at this time.

The inquiry focused on several key areas of materials science, including:

Sensing Applications: Specifically, its use in the chemosensing of Volatile Organic Compounds (VOCs) and the detection of other chemical species.

Electrochemical Applications: This includes its potential for energy storage, focusing on ion conduction properties and electrocatalytic performance in reactions such as the Oxygen Evolution Reaction (OER) and CO2 reduction.

Advanced Composites and Hybrid Materials: The integration and performance of this compound within composite structures.

While there is a significant body of research on related materials, such as various magnesium-based metal-organic frameworks (MOFs), this information does not directly pertain to the specific chemical structure of this compound. Adherence to the strict focus on this singular compound, as per the instructions, prevents the inclusion of data from these related but distinct materials.

The absence of specific data for this compound in the public scientific domain means that any attempt to create the requested article would fall short of the required standards of scientific accuracy and detail. Further research and publication on this specific compound are needed before a comprehensive report on its functional performance in these advanced applications can be compiled.

Advanced Composites and Hybrid Materials

Integration with Polymers or Nanoparticles

The integration of MOFs like this compound into polymer matrices or their combination with nanoparticles can lead to the development of composite materials with enhanced or novel properties. This approach is a significant area of research in materials science, aiming to combine the advantages of different material classes.

Integration with Polymers:

The incorporation of magnesium-based MOFs into polymer matrices can result in mixed-matrix membranes (MMMs) or polymer composites with improved characteristics. The compatibility between the MOF and the polymer is crucial for creating a defect-free material with enhanced performance. The vinyl groups present in some organic linkers can be polymerized to form strong covalent bonds with the polymer matrix, leading to improved interfacial adhesion. nih.gov While specific studies on this compound are not available, the general principles of MOF-polymer integration suggest potential applications in areas such as gas separation, where the selective permeability of the MOF can be combined with the processability of the polymer. nih.gov

The mechanical properties of polymers can also be modified by the inclusion of magnesium-based fillers. For instance, magnesium particles can act as reinforcing agents in biodegradable polymers like polycaprolactone (B3415563) (PCL), enhancing their tensile strength. frontiersin.org A hypothetical composite of this compound with a polymer could potentially benefit from both the structural reinforcement and the functional properties of the MOF.

Integration with Nanoparticles:

The synthesis of nanocomposites by combining MOFs with nanoparticles is a strategy to create multifunctional materials. researchgate.net For example, magnetic nanoparticles can be encapsulated within or coated with a MOF shell to create a core-shell structure. nih.gov This combines the magnetic properties of the nanoparticles with the porosity and functionality of the MOF, opening up possibilities in targeted drug delivery, catalysis, and diagnostics. nih.gov

MOFs can also serve as precursors for the synthesis of metal oxide nanoparticles with controlled size and morphology. nih.gov A this compound-based MOF could potentially be used to generate magnesium oxide (MgO) nanoparticles embedded in a carbon matrix upon thermal treatment. Such materials can have applications in catalysis and energy storage.

Table 1: Potential Polymer and Nanoparticle Integration with this compound

Integration PartnerPotential Composite TypePotential Enhanced Properties
Polycaprolactone (PCL)Biodegradable CompositeMechanical strength, controlled degradation
Polyvinylidene fluoride (B91410) (PVDF)Mixed-Matrix MembraneGas separation, filtration
Iron Oxide (Fe₃O₄) NanoparticlesMagnetic NanocompositeMagnetic separation, targeted delivery
Silver (Ag) NanoparticlesAntimicrobial CompositeAntimicrobial activity, catalysis

Enhanced Performance in Non-Biological Applications

The unique structural and chemical properties of magnesium-based MOFs suggest a range of potential non-biological applications for this compound. These applications often leverage the porous nature of the material, the reactivity of the magnesium centers, and the functional groups on the organic linker.

Gas Sorption and Separation:

Metal-organic frameworks are extensively studied for their ability to adsorb and separate gases. The performance of a MOF in this area is determined by its pore size, surface area, and the chemical affinity of the framework for specific gas molecules. While there is no specific data for this compound, magnesium-based MOFs, in general, are considered promising for applications like carbon dioxide capture and hydrogen storage due to the low density of magnesium.

Catalysis:

The metallic nodes and functional organic linkers in MOFs can act as catalytic sites. MOF-derived materials, such as metal oxide nanoparticles supported on a carbon matrix, have shown significant catalytic activity. nih.gov For instance, MOF-derived cobalt oxide nanoparticles have been used as catalysts for the deoxygenation of fatty acids. nih.gov A material derived from this compound could potentially catalyze various organic reactions.

Corrosion Inhibition:

Certain metal-organic frameworks have been investigated as corrosion inhibitors for magnesium alloys. nih.gov The MOF can act as a reservoir for corrosion-inhibiting species that are released in response to corrosive conditions. The 4,4'-carbonyldiphthalate ligand, with its carboxylate groups, could potentially coordinate with the surface of a magnesium alloy and provide a protective layer.

Table 2: Potential Non-Biological Applications and Performance Enhancement

Application AreaPotential Role of this compoundMechanism of Performance Enhancement
Gas SeparationSelective AdsorbentTailorable pore size and chemical functionality for selective gas uptake.
Heterogeneous CatalysisCatalyst or Catalyst SupportLewis acidic magnesium sites and functional organic linkers providing active centers.
Corrosion ProtectionCorrosion Inhibitor CoatingFormation of a protective layer on metal surfaces, release of inhibiting species.
Luminescent SensingLuminescent MaterialPotential for luminescence based on the organic linker, which can be modulated by analytes.

Future Research Directions and Uncharted Territories for Dimagnesium 4,4 Carbonyldiphthalate

Exploration of Novel Synthetic Paradigms

The synthesis of magnesium-based MOFs has traditionally presented challenges due to the coordination chemistry of Mg²⁺ ions. analis.com.my Future research should focus on moving beyond standard solvothermal methods to explore more advanced and sustainable synthetic paradigms.

Advanced Techniques: Microwave-assisted, sonochemical, and mechanochemical syntheses could offer rapid, energy-efficient routes to crystalline Dimagnesium 4,4'-carbonyldiphthalate. acs.org These methods can lead to unique nanoparticle morphologies and potentially higher yields in shorter reaction times.

Green Chemistry Approaches: A significant frontier is the development of environmentally benign synthesis protocols. rsc.orgbirmingham.ac.uk This includes the use of water or supercritical CO₂ as solvents to replace commonly used and often toxic organic solvents like N,N-dimethylformamide (DMF). analis.com.myresearchgate.net The exploration of "biomimetic crystallization," where syntheses are conducted in aqueous solutions at room temperature, could be particularly impactful, especially if the linker is functionalized to enhance water solubility. nih.gov

Modulated Synthesis: The introduction of modulators (e.g., monofunctional carboxylic acids) during synthesis could provide precise control over crystal growth, size, and defect engineering. This would allow for the fine-tuning of porosity and surface area, which are critical for applications in gas storage and catalysis.

A comparative table of potential synthetic methods is presented below.

Synthetic MethodPotential Advantages for this compoundKey Research Focus
Solvothermal Traditional, well-understood method for high crystallinity. royalsocietypublishing.orgOptimization of solvent systems, temperature, and pressure.
Microwave-Assisted Rapid crystallization, reduced energy consumption. acs.orgControl of particle size and phase purity.
Sonochemical Production of uniform nanoparticles, potential for novel phases. acs.orgInvestigation of acoustic parameters on morphology.
Mechanochemical Solvent-free or low-solvent, scalable, and sustainable. rsc.orgUnderstanding reaction mechanisms and phase transformations.
Biomimetic Aqueous synthesis at room temperature, eco-friendly. nih.govLinker functionalization to promote aqueous self-assembly.

Discovery of Unprecedented Structural Topologies

The 4,4'-carbonyldiphthalate linker offers significant structural versatility. Its tetrahedral disposition of carboxylate groups, combined with the rotational freedom around the carbonyl bridge, could give rise to complex and novel network topologies.

Future research should aim to harness this flexibility to create frameworks with unprecedented structures. The conformational flexibility of the linker, combined with the variable coordination geometry of magnesium, could lead to novel framework topologies. nih.gov Structural disorder, often seen as a challenge, could be strategically used to access new and complex MOF structures. nih.gov By carefully selecting synthetic conditions (e.g., solvents, temperature, modulators), it may be possible to direct the self-assembly process towards specific, targeted topologies that are not accessible with more rigid linkers. For instance, the synthesis of a bismuth-based MOF with exceptional complexity, featuring 54 unique nodes and 135 edges, demonstrates that simple building units can form highly intricate structures. bohrium.comanu.edu.auresearchgate.net A similar exploration with the flexible 4,4'-carbonyldiphthalate linker could yield equally surprising and potentially useful topologies.

Integration into Next-Generation Device Architectures

While most MOFs are electrical insulators, a key future direction is their integration into functional electronic and sensing devices. novomof.comazom.com For this compound, this represents a significant uncharted territory.

Sensor Applications: The pores of the MOF could be tailored to selectively adsorb specific analytes. The interaction between the guest molecule and the framework could induce a detectable change in the material's optical or electrical properties, forming the basis of a highly sensitive and selective chemical sensor. novomof.com

Semiconducting MOFs: Research into creating electrically conductive MOFs is a rapidly growing field. sciencedaily.com Future work could explore strategies to impart conductivity to the this compound framework, such as through iodine doping or the synthesis of composite materials. sciencedaily.com Energy-efficient synthesis at lower temperatures (room temperature to 150°C) could make these MOF-based semiconductors an advantage over traditional inorganic semiconductors. sciencedaily.com

Membrane and Filtration Systems: The development of thin-film growth techniques, such as liquid-phase epitaxy, could enable the fabrication of MOF membranes on various substrates. azom.com These membranes could be integrated into next-generation water filtration systems for removing pollutants or into gas separation units. nhsjs.com Printing techniques are also emerging as a viable method for creating MOF-integrated devices, which could overcome issues of processibility and mechanical stability. researchgate.net

Theoretical Predictions for Emerging Properties

Given the vast chemical space of potential MOF structures, computational and theoretical methods are indispensable for guiding experimental efforts. chemrxiv.org

Ab Initio Structure Prediction: A major challenge in MOF chemistry is predicting the final crystal structure from its constituent building blocks. The development of ab initio crystal structure prediction methods could accelerate the discovery of new, stable polymorphs of this compound with desirable properties, moving beyond reliance on known topologies. acs.org

Machine Learning and High-Throughput Screening: Machine learning algorithms can be trained on existing materials data to predict the properties of hypothetical MOFs, such as gas uptake, mechanical stability, and pore dimensions. chemistryworld.comchemrxiv.org High-throughput computational screening could rapidly evaluate thousands of potential structures derived from the 4,4'-carbonyldiphthalate linker, identifying promising candidates for synthesis. scispace.com

Modeling Guest-Host Interactions: Detailed molecular simulations can provide fundamental insights into how molecules interact with the MOF's internal surface. This is crucial for predicting adsorption selectivity for gas separation applications (e.g., CO₂/N₂) and for understanding catalytic mechanisms if active sites are incorporated into the framework.

Sustainability Aspects in Synthesis and Application

A forward-looking research agenda for any new material must prioritize sustainability. rsc.org For this compound, this involves a life-cycle approach, from synthesis to final application and disposal.

Sustainable Building Blocks: A key advantage of this compound is its use of magnesium, an earth-abundant and low-toxicity metal. Future research should also focus on developing green synthetic routes for the 4,4'-carbonyldiphthalic acid linker, minimizing the use of hazardous reagents and solvents. rsc.org

Energy-Efficient Synthesis and Processing: As mentioned in Section 8.1, exploring synthetic methods that reduce energy input is critical. rsc.org This aligns with the broader goals of green chemistry to minimize the environmental footprint of materials manufacturing.

Recyclability and Regeneration: For applications such as adsorption and catalysis, the ability to regenerate and reuse the MOF is essential for economic and environmental viability. nhsjs.com Research should investigate the stability of this compound over multiple cycles of use and regeneration, identifying robust protocols that restore its functionality without degrading the material.

The following table summarizes the key sustainability goals for future research.

Sustainability AspectResearch ObjectivePotential Impact
Reactants Utilize biocompatible and earth-abundant metals (Mg); develop green synthesis for the organic linker. birmingham.ac.ukReduced toxicity and environmental impact from raw materials.
Solvents Replace traditional organic solvents with water or supercritical fluids. researchgate.netMinimized hazardous waste and improved worker safety.
Energy Employ energy-efficient synthetic methods like mechanochemistry or microwave synthesis. rsc.orgLower carbon footprint and reduced manufacturing costs.
Lifecycle Investigate long-term stability and develop protocols for regeneration and recycling. nhsjs.comrsc.orgEnhanced economic feasibility and reduced end-of-life waste.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.